molecular formula C9H9NO4S B2660880 [(3-Nitrobenzyl)thio]acetic acid CAS No. 178270-51-4

[(3-Nitrobenzyl)thio]acetic acid

Cat. No. B2660880
M. Wt: 227.23
InChI Key: ARWBWQQQEPNYEI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [(4-methoxy-3-nitrobenzyl)thio]acetic acid, include a solid physical state, storage at room temperature, a predicted boiling point of 470.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.61 .

Scientific Research Applications

Organic Synthesis Applications

Nitrobenzyl derivatives have been extensively explored in organic synthesis, particularly as photocleavable protecting groups. For instance, the study of photoremovable protecting groups derived from meso-substituted BODIPY dyes, which release acetic acid upon irradiation with green wavelengths, highlights the role of nitrobenzyl-based systems in developing novel photocaging strategies. These photocages, offering superior optical properties, present an alternative to conventional o-nitrobenzyl photocage systems and could be relevant for "[(3-Nitrobenzyl)thio]acetic acid" in terms of photo-induced release mechanisms for targeted molecule delivery or activation (Goswami et al., 2015).

Photochemical Applications

The photochemistry of nitrobenzylidene acetals, including their photolysis leading to the efficient release of protected diols, is another area of significant interest. This research indicates the utility of nitrobenzyl derivatives in photochemical applications, where controlled release of substrates or reagents can be achieved through light-induced reactions. These findings might suggest potential pathways for "[(3-Nitrobenzyl)thio]acetic acid" in photochemically driven synthetic processes or as part of light-activated release systems (Šebej et al., 2009).

Materials Science and Sensitization

Nitrobenzyl derivatives have also been evaluated as sensitizers for luminescence in rare earth complexes, demonstrating the ability to influence the photophysical properties of materials through chemical modification. The study on thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence exemplifies how nitrobenzyl-related compounds can contribute to the development of luminescent materials with enhanced quantum yields and stability. Such applications could be relevant to "[(3-Nitrobenzyl)thio]acetic acid" in designing new materials or sensors with specific optical properties (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWBWQQQEPNYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Nitrobenzyl)thio]acetic acid

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